molecular formula C20H19ClN4O2 B11192084 3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide

3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide

Cat. No.: B11192084
M. Wt: 382.8 g/mol
InChI Key: HUAZHTLIVIZULH-UHFFFAOYSA-N
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Description

3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is an organic compound that features a complex structure with a variety of functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the pyrrolidine moiety, and the final coupling with the benzamide group. Common reagents used in these steps include various chlorinating agents, amines, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chloro group.

Scientific Research Applications

3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide structure but has different substituents, leading to distinct biological activities.

    Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Another benzamide derivative with a pyrrolidine ring, but with different functional groups that affect its pharmacological profile.

Uniqueness

3-Chloro-N-{phenyl[5-(pyrrolidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the pyrrolidine moiety, in particular, contribute to its potential as a versatile scaffold in drug discovery.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

3-chloro-N-[phenyl-(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

InChI

InChI=1S/C20H19ClN4O2/c21-16-10-6-9-15(13-16)18(26)22-17(14-7-2-1-3-8-14)19-23-24-20(27-19)25-11-4-5-12-25/h1-3,6-10,13,17H,4-5,11-12H2,(H,22,26)

InChI Key

HUAZHTLIVIZULH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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